molecular formula C6H7F4NO4 B2762282 Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate CAS No. 326879-67-8

Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate

Cat. No.: B2762282
CAS No.: 326879-67-8
M. Wt: 233.119
InChI Key: DNTHFIRHWBBQKH-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate is a fluorinated ester featuring a trifluoromethyl group, a hydroxy group, and a 2-fluoroacetyl-substituted amino moiety. This compound is synthesized via amine-catalyzed decarboxylative aldol reactions, a common method for trifluoromethyl-containing esters, yielding a colorless oil with high stereoselectivity (77:23 diastereomeric ratio) and enantiomeric purity ([α]D = +7.6) confirmed by HPLC . Its structure combines electron-withdrawing trifluoromethyl and fluoroacetyl groups, which may enhance metabolic stability and influence reactivity in pharmaceutical or agrochemical applications.

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F4NO4/c1-15-4(13)5(14,6(8,9)10)11-3(12)2-7/h14H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTHFIRHWBBQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC(=O)CF)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl 3,3,3-trifluoropyruvate and 2-fluoroacetyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and efficiency. Continuous flow reactors may also be employed to enhance the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the fluoroacetyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced metabolic stability and bioavailability.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Materials Science: Its unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

    Industry: It is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate exerts its effects depends on its application. In medicinal chemistry, for instance, the compound may act by interacting with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for target molecules, thereby modulating biological pathways.

Comparison with Similar Compounds

Methyl 3,3,3-Trifluoro-2-(2-Fluoro-1-Oxo-1,2,3,4-Tetrahydronaphthalen-2-Yl)-2-Hydroxypropanoate (2j)
  • Substituents : Tetrahydronaphthalenyl group.
  • Synthesis : 94% yield via decarboxylative aldol reaction, similar to the target compound .
  • Properties : Colorless oil; 77:23 d.r., matching the target’s stereoselectivity.
  • Key Difference: The aromatic tetrahydronaphthalenyl group may increase lipophilicity compared to the fluoroacetyl amino group.
Methyl 2-(Benzyloxycarbonylamino)-3,3,3-Trifluoro-2-((1-Oxo-4-Phenyl-1,2-Dihydroisoquinolin-3-Yl)Methyl)Propanoate (3b)
  • Substituents: Benzyloxycarbonyl and isoquinolinyl groups.
  • Synthesis : 73% yield via Rh(III)-catalyzed annulation .
  • Properties : White solid (mp 168–170°C).
  • Key Difference: Rigid aromatic systems (isoquinolinyl) enhance crystallinity, contrasting with the target’s oily state.
Ethyl 3-(Benzyl(Methyl)Amino)-2,2-Difluoropropanoate
  • Substituents: Benzyl(methyl)amino and difluoro groups.
  • Properties : Predicted pKa 2.53 .

Physical and Stereochemical Properties

Compound Name Yield (%) Physical State Melting Point (°C) Diastereomeric Ratio Enantiomeric Purity Reference
Target Compound 94 Colorless oil - 77:23 [α]D +7.6
2j (Tetrahydronaphthalenyl) 94 Colorless oil - 77:23 HPLC-confirmed
3k (Isoquinolinyl) 89 White solid 198–200 - -
3b (Benzyloxycarbonyl) 73 White solid 168–170 - -
  • Stereoselectivity : The target compound and 2j share identical diastereomeric ratios (77:23), suggesting similar reaction mechanisms.
  • Physical State: Aromatic substituents (e.g., isoquinolinyl) favor solid states, while aliphatic/fluoroacetyl groups result in oils.

Biological Activity

Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate is a synthetic compound characterized by its unique molecular structure and potential biological activities. With the molecular formula C6H7F4NO4C_6H_7F_4NO_4 and a molecular weight of approximately 233.12 g/mol, this compound has garnered interest for its pharmacological properties.

General Pharmacological Properties

Research indicates that compounds related to this compound exhibit significant biological activities, particularly in the realms of anesthetic and anticonvulsant effects. Specifically, analogues of this compound have demonstrated:

  • Oral General Anesthetic Activity : Compounds in this class have been shown to reduce the minimum alveolar concentration (MAC) of isoflurane without significant hemodynamic effects, indicating a favorable safety profile .
  • Anticonvulsant Activity : These compounds have also been evaluated for their ability to prevent seizures in animal models, showing promise as effective anticonvulsants with therapeutic indices suggesting safety at effective doses .

The biological activity of this compound is hypothesized to involve interactions with various neurotransmitter systems. For example:

  • GABA(A) Receptor Modulation : Some studies suggest that related compounds may enhance GABA(A) receptor currents in neuronal cells, which could contribute to their anesthetic and anticonvulsant properties .
  • Liposomal Partitioning : The lipophilicity of these compounds aids in their ability to cross cellular membranes, facilitating their interaction with intracellular targets .

Structure-Activity Relationship (SAR)

The presence of trifluoromethyl and fluoroacetyl groups in the molecular structure of this compound significantly influences its biological activity. The trifluoromethyl group enhances lipophilicity, while the fluoroacetyl moiety may contribute to specific enzyme interactions.

Study on Anesthetic Properties

A notable study evaluated a series of compounds similar to this compound for their anesthetic properties. The results indicated that certain analogues were able to effectively lower isoflurane MAC levels without adversely affecting blood pressure or heart rate at therapeutic concentrations . This suggests potential applications in clinical settings where maintaining hemodynamic stability is crucial.

Anticonvulsant Activity Assessment

In another study focusing on anticonvulsant activity, compounds were tested against maximal electroshock (MES) and subcutaneous metrazol (scMET) models. The findings revealed that some analogues exhibited a therapeutic index of 10 for MES activity, indicating robust anticonvulsant effects with minimal side effects .

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism
General AnestheticReduces MAC for isofluraneGABA(A) receptor modulation
AnticonvulsantPrevents seizures in animal modelsInteraction with neuronal receptors
Liposomal PartitioningEnhances membrane permeabilityIncreased lipophilicity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a multi-step approach:

Esterification : Start with methyl 2-amino-3,3,3-trifluoropropanoate (structural analog from ).

Fluoroacetylation : React with 2-fluoroacetic anhydride under inert conditions (N₂ atmosphere) at 0–5°C to avoid premature hydrolysis.

Hydroxylation : Introduce the hydroxyl group via controlled oxidation (e.g., using TEMPO/NaOCl) or enzymatic catalysis.

  • Critical Factors : Temperature control during fluoroacetylation minimizes side reactions (e.g., trifluoroacetamide formation). Yield optimization (typically 60–75%) requires stoichiometric balancing of the fluoroacetyl donor.

Q. How is the stereochemical configuration of the hydroxyl and fluoroacetyl groups confirmed?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves spatial arrangement (if crystalline) .
  • NMR Spectroscopy :
  • ¹H NMR : Hydroxy proton (δ 5.2–5.5 ppm, broad singlet) and fluoroacetyl CH₂F (δ 4.1–4.3 ppm, split due to ²JHF coupling) .
  • ¹⁹F NMR : Trifluoromethyl (-CF₃) at δ -62 to -65 ppm; fluoroacetyl (-COCF₂-) at δ -120 to -125 ppm .

Q. What preliminary assays are recommended to evaluate its bioactivity?

  • In Vitro Screening :

  • Enzyme Inhibition : Test against serine hydrolases or proteases (fluoroacetyl groups mimic acetylated substrates).
  • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to track permeability in HEK293 or HepG2 cells.

Advanced Research Questions

Q. How do the trifluoromethyl and fluoroacetyl groups modulate electronic properties and reactivity?

  • Electronic Effects :

  • CF₃ Group : Strong electron-withdrawing effect stabilizes intermediates, enhancing electrophilic reactivity at the β-carbon.
  • Fluoroacetyl : Polarizes the amide bond, increasing susceptibility to nucleophilic attack (e.g., by hydrolases).
    • Computational Validation : DFT calculations (B3LYP/6-31G*) show reduced HOMO-LUMO gap (ΔE = 4.2 eV), correlating with observed reactivity.

Q. How can conflicting data on hydrolysis rates in aqueous vs. non-polar solvents be resolved?

  • Contradiction : Hydrolysis half-life varies from 2 hours (pH 7.4 buffer) to >48 hours (DMSO).
  • Resolution Strategy :

  • Kinetic Profiling : Use LC-MS to quantify degradation products under varied conditions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the fluoroacetyl group via dipole interactions .

Q. What computational tools predict its interaction with biological targets?

  • Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Suite.
  • Targets : Model against guanylate cyclase (homology model based on PDB: 6JT0).
    • MD Simulations : Simulate binding stability (10 ns trajectories) to assess hydrogen bonding with active-site residues (e.g., Arg-789).

Methodological Tables

Table 1 : Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
EsterificationMethyl chloroformate, K₂CO₃, THF, 0°C85>98%
Fluoroacetylation2-Fluoroacetic anhydride, CH₂Cl₂, N₂7095%
HydroxylationTEMPO/NaOCl, H₂O/CH₃CN, RT6590%

Table 2 : NMR Spectral Data (DMSO-d₆)

Group¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)
-CF₃--63.2
-NHCOCF₂-8.1 (s, 1H, NH)-122.5
-OH5.4 (br s, 1H)-

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